3'-Chloro-2'-fluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone: is an organic compound with the molecular formula C9H6ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with appropriate reagents to introduce the acetophenone moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the process may include halogenation reactions followed by Friedel-Crafts acylation to introduce the acetophenone group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetophenone moiety can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone is used as a building block in organic synthesis. Its unique substituents make it valuable for creating complex molecules with specific properties.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties .
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for creating effective and durable products .
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)acetophenone
Comparison: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone is unique due to the specific combination of substituents on the acetophenone backbone. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it particularly useful in fine-tuning the properties of synthesized molecules .
Properties
IUPAC Name |
1-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O/c1-4(15)6-2-5(9(12,13)14)3-7(10)8(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRMTQJVZFTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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